2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
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Overview
Description
2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is an organic compound with the molecular formula C12H17NO It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, which means it contains a partially hydrogenated naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 5,6,7,8-tetrahydronaphthalen-2-ylamine.
Acylation: The amine group of 5,6,7,8-tetrahydronaphthalen-2-ylamine is acylated using acetic anhydride or acetyl chloride to form the corresponding acetamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: More saturated tetrahydronaphthalene derivatives.
Substitution: Various substituted acetamides depending on the reagents used.
Scientific Research Applications
2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydrophobic naphthalene ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6,7,8-tetrahydronaphthalene: A simpler derivative without the acetamide group.
6-Amino-1,2,3,4-tetrahydronaphthalene: Another tetrahydronaphthalene derivative with the amino group in a different position.
2-Aminoanthracene: A related compound with an anthracene ring instead of a naphthalene ring.
Uniqueness
2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is unique due to the presence of both an amino group and an acetamide group on the tetrahydronaphthalene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its simpler analogs.
Properties
IUPAC Name |
2-amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h5-7,11H,1-4,13H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHAHKFBBRXQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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